molecular formula C22H19N3 B11655750 N-benzyl-4-(4-methylphenyl)phthalazin-1-amine

N-benzyl-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B11655750
M. Wt: 325.4 g/mol
InChI Key: BFHFUYCOHQVYNR-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-methylphenyl)phthalazin-1-amine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methylphenyl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with benzyl and methylphenyl groups. One common method includes the aroylation of cumene by phthalic anhydride under Friedel-Crafts reaction conditions . This process yields intermediates that can be further reacted with benzyl chloride and 4-methylphenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methylphenyl)phthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction may yield phthalazine derivatives with reduced functional groups.

Scientific Research Applications

N-benzyl-4-(4-methylphenyl)phthalazin-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(4-methylphenyl)phthalazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-4-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C22H19N3/c1-16-11-13-18(14-12-16)21-19-9-5-6-10-20(19)22(25-24-21)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

BFHFUYCOHQVYNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4

Origin of Product

United States

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